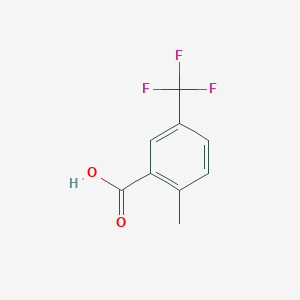

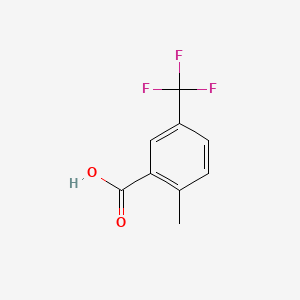

2-Methyl-5-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5-2-3-6(9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJUSBSLJXOSDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379596 | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13055-63-5 | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13055-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-5-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 2-Methyl-5-(trifluoromethyl)benzoic acid, a valuable building block in pharmaceutical and agrochemical research. The described methodology focuses on a two-step sequence involving the synthesis of the key intermediate, 2-amino-5-methylbenzoic acid, followed by its conversion to the final product via a Sandmeyer-type trifluoromethylation. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic route and proposed mechanism to aid in laboratory-scale production.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to proceed through a two-stage process. The first stage involves the preparation of the precursor, 2-amino-5-methylbenzoic acid. The second, and key, stage is the conversion of the amino group of this precursor to a trifluoromethyl group using a copper-catalyzed Sandmeyer trifluoromethylation reaction. This approach is advantageous due to the commercial availability of the initial starting materials and the robustness of the Sandmeyer reaction for introducing a trifluoromethyl moiety onto an aromatic ring.

Experimental Protocols

Stage 1: Synthesis of 2-Amino-5-methylbenzoic Acid

The synthesis of the precursor, 2-amino-5-methylbenzoic acid, is achieved through a two-step process starting from m-toluic acid: nitration followed by reduction.

Step 1: Nitration of m-Toluic Acid to 2-Nitro-3-methylbenzoic Acid

A common method for the nitration of m-toluic acid involves the use of a nitrating mixture of nitric acid and sulfuric acid.

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer and a cooling bath, add m-toluic acid.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (60-75% mass concentration) and concentrated sulfuric acid to the m-toluic acid while maintaining a low temperature to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to stir at a controlled temperature until the reaction is complete, as monitored by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, quench the reaction by pouring the mixture over ice.

-

The precipitated 2-nitro-3-methylbenzoic acid is collected by filtration, washed with cold water, and dried.

Step 2: Reduction of 2-Nitro-3-methylbenzoic Acid to 2-Amino-5-methylbenzoic Acid

The nitro group of 2-nitro-3-methylbenzoic acid is then reduced to an amino group. A common method for this transformation is catalytic hydrogenation.

Experimental Protocol:

-

In a hydrogenation vessel, dissolve 2-nitro-3-methylbenzoic acid in a suitable solvent (e.g., ethanol).

-

Add a hydrogenation catalyst, such as palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by hydrogen uptake or analytical techniques.

-

Once the reaction is complete, filter off the catalyst.

-

Evaporate the solvent from the filtrate to yield 2-amino-5-methylbenzoic acid.

Quantitative Data for Stage 1:

| Parameter | Value | Reference |

| Nitration | ||

| Nitric Acid Concentration | 60-75% | [1] |

| Reduction | ||

| Overall Yield (from m-toluic acid) | 63.0-68.4% | [1] |

| Product Purity | 99.0-99.5% | [1] |

| Melting Point | 238-243 °C | [1] |

Stage 2: Sandmeyer Trifluoromethylation of 2-Amino-5-methylbenzoic Acid

This key step involves the conversion of the amino group of 2-amino-5-methylbenzoic acid to a trifluoromethyl group. A one-pot procedure where the diazotization and trifluoromethylation occur in the same reaction vessel is often preferred for its efficiency.[2][3]

Experimental Protocol (One-Pot Procedure):

-

In a dry reaction flask under an inert atmosphere (e.g., argon), dissolve 2-amino-5-methylbenzoic acid in a suitable solvent such as acetonitrile.

-

Add a copper(I) catalyst (e.g., CuI, CuBr, or CuCN).

-

Add the trifluoromethylating agent. A common and effective reagent is trimethyl(trifluoromethyl)silane (TMSCF₃).

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Slowly add an alkyl nitrite (e.g., tert-butyl nitrite or isoamyl nitrite) dropwise to the stirred solution. The alkyl nitrite serves to generate the diazonium salt in situ.

-

After the addition, allow the reaction to warm to room temperature and stir for several hours, or until the reaction is complete as monitored by TLC or GC-MS.

-

Upon completion, quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to afford this compound.

Quantitative Data for Stage 2 (General, based on similar reactions):

| Parameter | Value | Reference |

| Yield | Moderate to high (typically 50-80%) | [2][3] |

| Trifluoromethylating Agent | TMSCF₃ | [3][4] |

| Copper Catalyst | Copper(I) salts | [5][6] |

| Diazotizing Agent | Alkyl nitrite (e.g., t-BuONO) | [2] |

| Solvent | Acetonitrile or DMF | [2] |

Proposed Mechanism of Sandmeyer Trifluoromethylation

The Sandmeyer trifluoromethylation is believed to proceed through a radical mechanism.

The reaction is initiated by the diazotization of the primary aromatic amine with an alkyl nitrite in the presence of an acid source to form an aryldiazonium salt.[7] A single electron transfer from a copper(I) species to the diazonium salt generates an aryl radical with the concomitant release of nitrogen gas.[2][8] This aryl radical then reacts with a copper-trifluoromethyl species, which is formed from the trifluoromethyl source and the copper catalyst, to yield the final trifluoromethylated product and regenerate the copper(I) catalyst.

Safety Considerations

-

Nitration: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. Use of a blast shield is recommended.

-

Diazonium Salts: Aryldiazonium salts can be explosive when isolated and dry. In situ generation and consumption, as described in the one-pot protocol, is a safer alternative.[9] Low temperatures (0-5 °C) should be maintained during their formation.

-

Trifluoromethylating Agents: Some trifluoromethylating agents can be toxic and/or moisture-sensitive. Handle them in a well-ventilated fume hood and under an inert atmosphere.

-

Copper Salts: Copper compounds can be toxic. Avoid inhalation of dust and contact with skin and eyes.

-

General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, when performing these chemical syntheses.

Conclusion

The synthesis of this compound via the nitration and reduction of m-toluic acid, followed by a Sandmeyer trifluoromethylation of the resulting 2-amino-5-methylbenzoic acid, represents a robust and feasible synthetic strategy. This guide provides detailed protocols and relevant data to assist researchers in the successful synthesis of this important chemical intermediate. The one-pot Sandmeyer trifluoromethylation is a particularly attractive method due to its operational simplicity and efficiency. Careful attention to reaction conditions and safety precautions is essential for a successful and safe outcome.

References

- 1. CN112778147A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid - Google Patents [patents.google.com]

- 2. Rapid and Efficient Synthesis of [11C]Trifluoromethylarenes from Primary Aromatic Amines and [11C]CuCF3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-アミノ-5-メチル安息香酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 5. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Diazotisation [organic-chemistry.org]

- 8. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid of significant interest in medicinal chemistry and drug discovery. Its structural features, a methyl group and a trifluoromethyl group on the benzoic acid scaffold, impart a unique combination of lipophilicity, electronic properties, and metabolic stability. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its metabolic fate.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₇F₃O₂ | ChemScene[1] |

| Molecular Weight | 204.15 g/mol | ChemScene, Santa Cruz Biotechnology[1][2] |

| Melting Point | 124 °C | Stenutz[3] |

| Boiling Point | Data not available | |

| pKa | Estimated ~3-4 | General knowledge on substituted benzoic acids[4][5][6] |

| logP (calculated) | 2.71 | ChemScene[1] |

| Aqueous Solubility | Expected to be low | General knowledge on aromatic carboxylic acids[7][8][9][10] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound was not found in the immediate search, a general synthetic approach can be inferred from the synthesis of related substituted benzoic acids. A plausible route would involve the oxidation of 2-methyl-5-(trifluoromethyl)toluene.

General Protocol for Oxidation:

-

Starting Material: 2-methyl-5-(trifluoromethyl)toluene.

-

Oxidizing Agent: A strong oxidizing agent such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) would be used.

-

Reaction Conditions: The starting material would be refluxed in the presence of the oxidizing agent, typically in an aqueous solution. For example, with KMnO₄, the reaction would be carried out in a basic solution.

-

Work-up: After the reaction is complete, the mixture is cooled and filtered to remove manganese dioxide (if KMnO₄ is used). The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Determination of Melting Point

The melting point can be determined using a standard capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline this compound is packed into a capillary tube, sealed at one end.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration.

-

Solution Preparation: A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol or methanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

-

pH Measurement: The pH of the solution is monitored throughout the titration using a calibrated pH meter.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility in water can be determined using the shake-flask method.

-

Sample Preparation: An excess amount of solid this compound is added to a known volume of water in a sealed flask.

-

Equilibration: The flask is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A filtered aliquot of the saturated solution is carefully removed, and the concentration of the dissolved compound is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of logP (Shake-Flask Method)

The partition coefficient (logP) between n-octanol and water can be determined by the shake-flask method.

-

Solvent Saturation: n-octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (e.g., n-octanol). This solution is then mixed with a known volume of the other phase (water) in a separatory funnel.

-

Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand for the phases to completely separate.

-

Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC or UV-Vis spectroscopy).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Metabolic Pathway Visualization

Substituted benzoic acids, such as this compound, are known to undergo phase II metabolism, primarily through glucuronidation. This process increases the water solubility of the compound, facilitating its excretion from the body. The key enzyme family involved is the UDP-glucuronosyltransferases (UGTs).

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing a novel chemical entity like this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scbt.com [scbt.com]

- 3. This compound [stenutz.eu]

- 4. global.oup.com [global.oup.com]

- 5. The pKa values of a few ortho-, meta-, and para-substituted benzo... | Study Prep in Pearson+ [pearson.com]

- 6. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 7. CK12-Foundation [flexbooks.ck12.org]

- 8. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 9. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzoic acid (CAS: 13055-63-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-5-(trifluoromethyl)benzoic acid, with a CAS number of 13055-63-5, is a fluorinated aromatic carboxylic acid. This compound serves as a valuable building block in medicinal chemistry and materials science. The presence of both a methyl group and a trifluoromethyl group on the benzoic acid scaffold imparts unique electronic and steric properties, influencing its reactivity and the physiological characteristics of its derivatives. The trifluoromethyl group, in particular, is a well-regarded bioisostere for various functional groups and is known to enhance metabolic stability and lipophilicity, properties that are highly desirable in drug candidates. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to drug discovery and development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 13055-63-5 | N/A |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| Appearance | Crystalline needles | [2] |

| Melting Point | 123-125 °C | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [2] |

Synthesis and Experimental Protocols

3.1. General Experimental Protocol: Oxidation of 2-Methyl-5-(trifluoromethyl)benzyl Alcohol

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

-

2-Methyl-5-(trifluoromethyl)benzyl alcohol

-

Potassium permanganate (KMnO₄) or other suitable oxidizing agent (e.g., Jones reagent)

-

Sulfuric acid (H₂SO₄) or other acid/base as required by the chosen oxidant

-

Sodium bisulfite (NaHSO₃)

-

Diethyl ether or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve 2-Methyl-5-(trifluoromethyl)benzyl alcohol in a suitable solvent (e.g., acetone or a mixture of t-butanol and water).

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of the oxidizing agent (e.g., potassium permanganate in water) to the cooled solution with vigorous stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color of permanganate disappears and a brown precipitate of manganese dioxide forms.

-

Acidify the mixture with dilute sulfuric acid.

-

Extract the aqueous layer multiple times with an organic solvent such as diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

3.2. Synthetic Workflow Diagram

Spectroscopic Data

Detailed spectroscopic data for this compound is essential for its characterization. While a complete dataset is not publicly available, typical spectral features can be predicted based on its structure and data from similar compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons (around 2.5 ppm), aromatic protons in the region of 7.5-8.5 ppm, and a broad singlet for the carboxylic acid proton (typically >10 ppm). The coupling patterns of the aromatic protons will be influenced by the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the methyl carbon (around 20 ppm), the aromatic carbons (120-140 ppm), the trifluoromethyl carbon (a quartet due to C-F coupling, around 125 ppm), and the carboxylic carbon (around 170 ppm).

4.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretch from the carboxylic acid carbonyl group, expected around 1700 cm⁻¹.

-

C-H stretching vibrations for the methyl and aromatic groups just below and above 3000 cm⁻¹, respectively.

-

Strong C-F stretching vibrations characteristic of the trifluoromethyl group, typically in the 1100-1350 cm⁻¹ region.

4.3. Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) at m/z 204. Key fragmentation patterns for benzoic acids often involve the loss of -OH (M-17) and -COOH (M-45). The presence of the trifluoromethyl group will also influence the fragmentation, potentially leading to the loss of CF₃.

Applications in Drug Discovery and Development

While specific biological activities for this compound are not extensively documented in publicly accessible literature, its structural motifs are of significant interest in drug design. The trifluoromethyl group is a key feature in many approved drugs, where it can improve potency, selectivity, and pharmacokinetic properties.

This benzoic acid derivative can be used as a starting material for the synthesis of more complex molecules with potential therapeutic applications. For instance, the carboxylic acid functionality can be readily converted to amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR).

5.1. Potential as an Intermediate in Drug Synthesis

The following diagram illustrates a hypothetical workflow where this compound is used as a scaffold in a drug discovery program.

As depicted, the benzoic acid can be derivatized to create a library of related compounds. These compounds can then be screened against biological targets of interest. Hits from this screen can undergo further optimization based on SAR studies to develop lead compounds for potential new drugs.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. General precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the fields of pharmaceutical and materials science. Its unique substitution pattern provides a scaffold that can be readily modified to generate a diverse range of derivatives for biological screening and other applications. While detailed biological data for the parent compound is limited, its utility as a building block in drug discovery is clear. Further research into the synthesis of novel derivatives and their biological evaluation is warranted to fully explore the potential of this compound.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 2-Methyl-5-(trifluoromethyl)benzoic Acid

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the structural elucidation of 2-Methyl-5-(trifluoromethyl)benzoic acid. The document outlines the key analytical techniques and expected spectroscopic data necessary to confirm the chemical structure of this fluorinated aromatic carboxylic acid.

Compound Overview

This compound is a chemical compound with the molecular formula C₉H₇F₃O₂ and a molecular weight of 204.15 g/mol .[1][2][3] Its unique structure, featuring a methyl and a trifluoromethyl group on the benzoic acid backbone, makes it a molecule of interest in various chemical and pharmaceutical research areas. Accurate structural confirmation is paramount for its application in synthesis and drug design. The Chemical Abstracts Service (CAS) registry number for this compound is 13055-63-5.[1][2][3]

Spectroscopic and Analytical Data Summary

The structural framework of this compound can be unequivocally determined through a combination of modern analytical techniques. The expected data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~8.2 | s | 1H | Ar-H (H-6) |

| ~7.6 | d | 1H | Ar-H (H-4) |

| ~7.4 | d | 1H | Ar-H (H-3) |

| ~2.6 | s | 3H | -CH₃ |

| ~11-12 | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Provisional Assignment |

| ~171 | -COOH |

| ~140 | C-2 |

| ~134 | C-4 |

| ~131 (q) | C-5 |

| ~128 | C-1 |

| ~127 (q) | C-6 |

| ~125 (q) | C-3 |

| ~124 (q) | -CF₃ |

| ~19 | -CH₃ |

Table 3: Predicted ¹⁹F NMR Spectroscopic Data (376 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Provisional Assignment |

| ~ -63 | s | -CF₃ |

Table 4: Expected Mass Spectrometry (Electron Ionization) Data

| m/z | Proposed Fragment |

| 204 | [M]⁺ |

| 187 | [M - OH]⁺ |

| 159 | [M - COOH]⁺ |

| 135 | [M - CF₃]⁺ |

| 91 | [C₇H₇]⁺ |

Table 5: Key Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2500-3300 (broad) | O-H stretch (Carboxylic Acid) |

| ~2950 | C-H stretch (Aromatic & Methyl) |

| ~1700 | C=O stretch (Carboxylic Acid) |

| ~1610, ~1480 | C=C stretch (Aromatic) |

| 1100-1300 | C-F stretch |

Experimental Protocols

The following section details the methodologies for the key experiments required for the structure elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and the electronic environment of the fluorine atoms.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR (δ = 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the fluorine NMR spectrum. A common external reference for ¹⁹F NMR is trifluorotoluene, which has a chemical shift of approximately -63.72 ppm relative to CFCl₃.

-

Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Ionization Method: Electron Ionization (EI) is a suitable method for this compound.

-

Sample Introduction: Introduce a small quantity of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Mass Analysis: Set the mass analyzer to scan a mass-to-charge (m/z) range of approximately 50-250 amu.

-

Data Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the major fragment ions to corroborate the proposed structure. Aromatic carboxylic acids often show characteristic losses of -OH and -COOH groups.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Technique: Attenuated Total Reflectance (ATR) is a convenient method for solid samples. An ATR-IR spectrum for this compound is available in the SpectraBase database.[4][5]

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Interpret the spectrum by assigning the characteristic absorption bands to the corresponding functional groups, such as the broad O-H stretch of the carboxylic acid, the sharp C=O stretch, and the C-F stretching vibrations.

Logical Workflow for Structure Elucidation

The process of elucidating the structure of this compound follows a logical progression from obtaining the raw analytical data to the final confirmation of the molecular structure.

Caption: Logical workflow for the structure elucidation of this compound.

References

Navigating the Solubility Landscape of 2-Methyl-5-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the Solubility Profile

2-Methyl-5-(trifluoromethyl)benzoic acid is a substituted aromatic carboxylic acid. Its solubility is primarily governed by the interplay of its three key structural features: the polar carboxylic acid group, the non-polar methyl group, and the lipophilic trifluoromethyl group. The trifluoromethyl group is known to increase the lipophilicity of molecules[1].

Based on the principle of "like dissolves like," it is anticipated that this compound will exhibit favorable solubility in polar organic solvents and limited solubility in non-polar organic solvents and water. The carboxylic acid moiety can engage in hydrogen bonding with protic solvents, while the aromatic ring and its substituents will interact favorably with a range of organic solvent types.

For structurally related compounds, such as 2-(trifluoromethyl)benzoic acid and 4-(trifluoromethyl)benzoic acid, a similar trend is observed. They are generally more soluble in polar organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO), and poorly soluble in water[2][3]. The presence of the carboxylic acid group also suggests that the solubility of these compounds can be influenced by pH[2][3].

Qualitative Solubility of Trifluoromethyl-Substituted Benzoic Acids in Organic Solvents

The following table summarizes the expected qualitative solubility of trifluoromethyl-substituted benzoic acids in various classes of organic solvents, based on the behavior of similar aromatic carboxylic acids.

| Solvent Class | Examples | Expected Solubility of Trifluoromethyl-Substituted Benzoic Acids | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Good to Moderate | The carboxylic acid group can form strong hydrogen bonds with the solvent. Solubility in water is expected to be limited due to the hydrophobic trifluoromethyl and methyl groups.[2][3][4][5][6] |

| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, Tetrahydrofuran (THF) | Good to High | These solvents can act as hydrogen bond acceptors for the carboxylic acid proton and effectively solvate the molecule through dipole-dipole interactions.[2][3] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | The non-polar nature of these solvents results in weaker interactions with the polar carboxylic acid group, leading to lower solubility.[4][5][6] Some solubility in aromatic solvents like toluene may be observed due to pi-pi stacking interactions. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic solubility of a solid compound in a solvent[7][8].

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Scintillation vials or flasks with airtight seals

-

Orbital shaker or incubator shaker with temperature control

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer or HPLC)[9][10][11]

Procedure:

-

Preparation of Supersaturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours[8][12]. The agitation should be vigorous enough to ensure thorough mixing but not so aggressive as to cause particle size reduction.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove all undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Determine the concentration of this compound in the diluted solution using a calibrated analytical method.

-

UV-Vis Spectroscopy: Measure the absorbance at the wavelength of maximum absorbance (λmax) and calculate the concentration using a previously established calibration curve[13][14][15].

-

High-Performance Liquid Chromatography (HPLC): Inject the sample into an HPLC system and determine the concentration based on the peak area relative to a calibration curve generated from standards of known concentrations[10][16][17].

-

-

-

Calculation of Solubility:

-

Calculate the solubility of the compound in the original undiluted saturated solution, taking into account the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the shake-flask method for determining solubility.

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, a qualitative understanding can be derived from its chemical structure and the properties of similar compounds. For precise quantitative measurements, the detailed shake-flask experimental protocol provided in this guide offers a robust and reliable methodology. The successful application of this protocol will enable researchers to generate the specific solubility data required for their work in drug development and other scientific endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]

- 11. ctlatesting.com [ctlatesting.com]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. rootspress.org [rootspress.org]

- 16. uhplcs.com [uhplcs.com]

- 17. torontech.com [torontech.com]

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Methyl-5-(trifluoromethyl)benzoic acid

Researchers, Scientists, and Drug Development Professionals,

This guide addresses the current scientific understanding of the mechanism of action for the compound 2-Methyl-5-(trifluoromethyl)benzoic acid. Following a comprehensive review of publicly accessible scientific literature and research databases, it must be concluded that there is currently no available information detailing the specific biological mechanism of action for this compound.

Extensive searches have been conducted to identify studies, clinical trials, or any form of research that would elucidate its pharmacological targets, signaling pathways, or overall effects on biological systems. These inquiries have consistently resulted in the absence of any such data. The primary information available for this compound is from chemical suppliers, indicating its availability as a synthetic reagent or building block for chemical synthesis.

This lack of data prevents the fulfillment of the core requirements for an in-depth technical guide, including:

-

Data Presentation: No quantitative data on biological activity exists to be summarized.

-

Experimental Protocols: Without published studies, there are no experimental methodologies to detail.

-

Visualization of Signaling Pathways: The absence of a known mechanism of action means there are no signaling pathways or experimental workflows to diagram.

It is important to underscore that the absence of information in the public domain does not definitively mean the compound lacks biological activity. It is possible that research has been conducted by private entities that has not been publicly disclosed, or that the compound has not yet been a subject of biological investigation.

Therefore, this document serves to report the current void in the scientific literature regarding the mechanism of action of this compound. For researchers and professionals in drug development, this represents an unexplored area. Any investigation into the biological effects of this compound would be novel and would constitute a foundational contribution to the understanding of its potential pharmacological profile.

Potential Biological Activity of 2-Methyl-5-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the potential biological activities of 2-Methyl-5-(trifluoromethyl)benzoic acid based on the known properties of its structural components and data from related molecules. Direct experimental evidence for the biological activity of this compound is limited in publicly available scientific literature. The information presented herein is intended to guide future research and should be considered hypothetical.

Introduction

This compound is a synthetic organic compound featuring a benzoic acid scaffold substituted with a methyl group at the 2-position and a trifluoromethyl group at the 5-position. The presence of the trifluoromethyl (-CF3) group is of significant interest in medicinal chemistry. This group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] The trifluoromethyl group's strong electron-withdrawing nature can also influence the acidity of the carboxylic acid and the overall electronic properties of the molecule, potentially modulating its biological activity.[1] Given the pharmacological activities observed in structurally similar compounds, this compound warrants investigation for potential therapeutic applications, particularly in the areas of oncology and inflammation.

Potential Biological Activities

While direct studies on this compound are not extensively reported, analysis of related compounds suggests potential for anticancer and anti-inflammatory activities.

Potential Anticancer Activity

The trifluoromethyl moiety is a common feature in a number of FDA-approved anticancer drugs.[3][4][5] Its inclusion in drug candidates can enhance their ability to induce apoptosis and inhibit cancer cell proliferation.[6][7] Derivatives of benzoic acid have also been explored for their anticancer potential, acting through various molecular pathways.[8]

Structurally related compounds, such as certain trifluoromethyl-containing isoxazoles and thiazolo[4,5-d]pyrimidine derivatives, have demonstrated significant in vitro anticancer activity.[3][7] For instance, some novel 5-benzylidene-3-ethyl-2-(2-methyl-3-trifluoromethyl-phenylimino)-thiazolidin-4-one derivatives have been synthesized and screened for their in vitro anticancer potential against the Human Hepatoma (Hep-G2) cell line.

Based on this, it is hypothesized that this compound or its derivatives could exhibit cytotoxic effects against various cancer cell lines. A proposed mechanism could involve the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and a primary target for many anticancer therapies.

Potential Anti-inflammatory Activity

Benzoic acid derivatives are known to possess anti-inflammatory properties. Furthermore, fluorine-substituted benzimidazole and benzo[h]quinazoline derivatives have been reported to exhibit anti-inflammatory activity.[9][10] These compounds often exert their effects by inhibiting key inflammatory mediators. A potential mechanism of action for this compound could involve the inhibition of pro-inflammatory enzymes or cytokines.

Proposed Experimental Protocols

To investigate the potential biological activities of this compound, the following experimental protocols are proposed based on standard methodologies for assessing anticancer and anti-inflammatory effects.

In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration at which a compound inhibits the growth of cancer cells by 50% (IC50).

1. Cell Culture:

-

Human cancer cell lines (e.g., HepG2 - liver cancer, MCF-7 - breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO2.[11]

2. Assay Procedure:

-

Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.[12]

-

The following day, the cells are treated with various concentrations of this compound (typically in a logarithmic series) for a specified period (e.g., 24, 48, or 72 hours).[13]

-

After the incubation period, the treatment medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.[14][15]

-

Living cells will reduce the yellow MTT to purple formazan crystals.[14]

-

The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO or isopropanol).[16]

-

The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Cell viability is calculated as a percentage of the untreated control cells, and the IC50 value is determined from the dose-response curve.[11]

Apoptosis Detection by Western Blot

This technique is used to detect key proteins involved in the apoptotic pathway.

1. Protein Extraction:

-

Cancer cells are treated with this compound at a concentration around its IC50 value for a specified time.

-

Cells are then harvested and lysed using a RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[17][18]

-

Protein concentration is determined using a standard assay (e.g., BCA or Bradford).[17]

2. Western Blotting:

-

Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.[19]

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against key apoptotic proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, cleaved PARP).[20]

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[17]

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]

-

Changes in the expression levels of these proteins can indicate the induction of apoptosis.

In Vivo Anticancer Efficacy (Xenograft Model)

Animal models are crucial for evaluating the in vivo efficacy and toxicity of potential anticancer compounds.[21][22][23]

1. Animal Model:

-

Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of human tumor cells.[24]

-

Human cancer cells are injected subcutaneously into the flank of the mice.[24]

2. Treatment:

-

Once tumors reach a palpable size, mice are randomized into control and treatment groups.

-

The treatment group receives this compound via a suitable route of administration (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle.

3. Evaluation:

-

Tumor volume is measured regularly using calipers.

-

Body weight and general health of the mice are monitored to assess toxicity.

-

At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., histology, Western blot).

Data Presentation

Table 1: Hypothetical In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Incubation Time (h) | Hypothetical IC50 (µM) |

| HepG2 | Liver Cancer | 48 | 15.5 |

| MCF-7 | Breast Cancer | 48 | 22.8 |

| A549 | Lung Cancer | 48 | 35.2 |

This data is purely illustrative and intended to guide experimental design.

Table 2: Potential Changes in Apoptotic Marker Expression

| Protein | Function | Expected Change with Treatment |

| Bcl-2 | Anti-apoptotic | Decrease |

| Bax | Pro-apoptotic | Increase |

| Cleaved Caspase-3 | Executioner caspase | Increase |

| Cleaved PARP | Apoptosis marker | Increase |

Mandatory Visualizations

Caption: Proposed experimental workflow for evaluating the anticancer potential of this compound.

Caption: Hypothesized modulation of the intrinsic apoptosis pathway by this compound.

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 7. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of substituted fluorobenzimidazoles as inhibitors of 5-lipoxygenase and soluble epoxide hydrolase for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. atcc.org [atcc.org]

- 13. japsonline.com [japsonline.com]

- 14. benchchem.com [benchchem.com]

- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Induction of apoptosis in human liver carcinoma HepG2 cell line by 5-allyl-7-gen-difluoromethylenechrysin - PMC [pmc.ncbi.nlm.nih.gov]

- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 21. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. reactionbiology.com [reactionbiology.com]

- 23. theraindx.com [theraindx.com]

- 24. Xenograft Models - Creative Biolabs [creative-biolabs.com]

Spectroscopic Analysis of 2-Methyl-5-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a framework for the spectroscopic characterization of 2-Methyl-5-(trifluoromethyl)benzoic acid (CAS No. 13055-63-5). While a comprehensive search of publicly available spectroscopic data for this specific compound did not yield complete datasets for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this guide outlines the standard methodologies and expected spectral characteristics based on the analysis of related aromatic carboxylic acids.

Quantitative Spectroscopic Data Summary

Table 1: 1H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | Carboxylic acid (-COOH) | ||

| Data not available | Aromatic protons (Ar-H) | ||

| Data not available | Methyl protons (-CH3) |

Note: The carboxylic acid proton is typically observed as a broad singlet between 10-13 ppm. Aromatic protons will appear in the 7-8.5 ppm region, and the methyl protons will be a singlet around 2.5 ppm.

Table 2: 13C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not available | Carboxylic acid carbon (-COOH) |

| Data not available | Trifluoromethyl carbon (-CF3) |

| Data not available | Aromatic carbons (C-1 to C-6) |

| Data not available | Methyl carbon (-CH3) |

Note: The carboxylic acid carbon typically resonates between 165-185 ppm. The trifluoromethyl carbon signal is expected to be a quartet due to C-F coupling. Aromatic carbons appear in the 120-140 ppm range, and the methyl carbon will be around 20-30 ppm.

Table 3: IR Spectroscopic Data

| Wavenumber (cm-1) | Intensity | Assignment |

| Data not available | Broad | O-H stretch (Carboxylic acid) |

| Data not available | Strong | C=O stretch (Carboxylic acid) |

| Data not available | Medium-Strong | C-F stretch (Trifluoromethyl) |

| Data not available | Medium-Weak | Aromatic C-H & C=C stretches |

| Data not available | Medium | C-O stretch (Carboxylic acid) |

| Data not available | Medium | CH3 bend |

Note: A broad O-H stretch is expected from approximately 2500-3300 cm-1. The C=O stretch for an aromatic carboxylic acid is typically found around 1700-1680 cm-1. Strong absorptions for C-F stretching are expected in the 1350-1150 cm-1 region.

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available | [M]+ (Molecular Ion) | |

| Data not available | [M-OH]+ | |

| Data not available | [M-COOH]+ | |

| Data not available | [M-CF3]+ |

Note: The molecular ion peak for C9H7F3O2 is expected at m/z 204.15. Common fragmentation patterns for benzoic acids include the loss of -OH (m/z 187) and -COOH (m/z 159) fragments.

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid aromatic carboxylic acid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton (1H) and carbon (13C) chemical environments in the molecule.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the compound for 1H NMR and 20-50 mg for 13C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3; or Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), to calibrate the chemical shift scale to 0 ppm.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

Data Acquisition: Place the NMR tube in the spectrometer.

-

Acquire the 1H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

For the 13C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A longer acquisition time and a larger number of scans are generally required due to the lower natural abundance of the 13C isotope.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform.

-

Phase the resulting spectrum and perform baseline correction.

-

Integrate the peaks in the 1H NMR spectrum to determine the relative ratios of protons in different environments.

-

Calibrate the chemical shift axis using the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the solid powder sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface. No further sample preparation is typically needed for a solid powder.

-

Background Collection: Record a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO2, H2O).

-

Data Acquisition: Collect the IR spectrum of the sample. The infrared beam passes through the ATR crystal and reflects off the internal surface in contact with the sample. At the point of reflection, an evanescent wave penetrates a short distance into the sample, and specific wavelengths are absorbed.

-

Typically, spectra are collected over the range of 4000-400 cm-1.

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to aid in structural elucidation.

Methodology (Electron Ionization - GC-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Gas Chromatography (GC) Separation: Inject a small volume of the sample solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on their boiling points and interactions with the column's stationary phase.

-

Electron Ionization (EI): As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to lose an electron, forming a positively charged molecular ion ([M]+).

-

The excess energy from electron impact often causes the molecular ion to fragment into smaller, characteristic charged ions.

-

Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value.

-

Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

The peak with the highest m/z value often corresponds to the molecular ion, providing the molecular weight of the compound. The fragmentation pattern provides structural information.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for obtaining and interpreting NMR, IR, and MS data.

An In-depth Technical Guide to 2-Methyl-5-(trifluoromethyl)benzoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid, has emerged as a crucial building block in the synthesis of pharmaceuticals and agrochemicals. Its strategic importance lies in the presence of both a methyl and a trifluoromethyl group, which can significantly influence the physicochemical and pharmacological properties of target molecules. The trifluoromethyl moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the discovery, historical development, synthetic methodologies, and applications of this compound, with a particular focus on its role in drug discovery and development. Detailed experimental protocols, quantitative data, and visual representations of synthetic and biological pathways are presented to serve as a valuable resource for researchers in the field.

Discovery and History

The precise first synthesis of this compound is not documented in a single seminal publication. Instead, its emergence is closely tied to the burgeoning field of fluorine chemistry and the increasing interest in trifluoromethyl-substituted compounds in the mid-20th century for applications in medicinal chemistry and materials science. Early mentions of this compound and its isomers are found in the patent literature, often as intermediates in the synthesis of more complex molecules.

The development of synthetic routes to trifluoromethylated benzoic acids was driven by the need for precursors to a wide range of bioactive compounds. The trifluoromethyl group, with its strong electron-withdrawing nature and metabolic stability, became a desirable substituent in the design of new drugs and pesticides. Patents from the latter half of the 20th century describe various methods for the preparation of trifluoromethyl-substituted benzoic acids, highlighting the industrial drive to secure efficient and scalable synthetic processes for these valuable intermediates.

Synthetic Methodologies

Several synthetic routes to this compound and its isomers have been developed. The choice of method often depends on the availability of starting materials, desired scale, and economic feasibility. Below are detailed protocols for some of the key synthetic approaches.

Oxidation of 2-Methyl-5-(trifluoromethyl)toluene

A common and direct approach involves the oxidation of the corresponding toluene derivative.

Experimental Protocol:

-

Reaction Setup: A solution of 2-methyl-5-(trifluoromethyl)toluene in a suitable solvent (e.g., acetic acid, water) is prepared in a reaction vessel equipped with a stirrer, condenser, and temperature control.

-

Oxidation: A strong oxidizing agent, such as potassium permanganate (KMnO₄) or nitric acid (HNO₃), is added portion-wise to the reaction mixture. The reaction is typically heated to reflux to drive it to completion.

-

Work-up: After the reaction is complete (monitored by TLC or GC), the mixture is cooled, and the excess oxidizing agent is quenched (e.g., with sodium bisulfite for KMnO₄).

-

Isolation: The crude product is filtered to remove manganese dioxide (if KMnO₄ is used). The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

-

Purification: The precipitated this compound is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Grignard Reaction of 2-Bromo-4-(trifluoromethyl)toluene

This method involves the formation of a Grignard reagent followed by carboxylation.

Experimental Protocol:

-

Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 2-bromo-4-(trifluoromethyl)toluene in the same anhydrous solvent is added dropwise. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine.

-

Carboxylation: The freshly prepared Grignard reagent is then slowly poured over crushed dry ice (solid carbon dioxide) or bubbled with CO₂ gas at low temperature (-78 °C).

-

Work-up: The reaction mixture is allowed to warm to room temperature, and then quenched by the slow addition of dilute hydrochloric acid.

-

Extraction: The aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography.

Hydrolysis of 2-Methyl-5-(trifluoromethyl)benzonitrile

The hydrolysis of the corresponding nitrile offers another route to the carboxylic acid.

Experimental Protocol:

-

Reaction Setup: 2-Methyl-5-(trifluoromethyl)benzonitrile is suspended in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

-

Hydrolysis: The mixture is heated under reflux for several hours until the hydrolysis is complete (monitored by the cessation of ammonia evolution for basic hydrolysis or by TLC/GC).

-

Work-up (Acidic Hydrolysis): The reaction mixture is cooled and poured onto ice. The precipitated carboxylic acid is collected by filtration.

-

Work-up (Basic Hydrolysis): The reaction mixture is cooled and acidified with a strong acid to precipitate the carboxylic acid.

-

Purification: The crude this compound is collected by filtration, washed with water, and purified by recrystallization.

Quantitative Data

The following tables summarize key quantitative data for this compound and related synthetic intermediates.

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃O₂ | [1] |

| Molecular Weight | 204.15 g/mol | [1] |

| CAS Number | 13055-63-5 | [1] |

| Melting Point | 123-125 °C | |

| Boiling Point | Not available | |

| Appearance | White to off-white crystalline powder |

Table 1: Physicochemical Properties of this compound.

| Synthetic Route | Starting Material | Key Reagents | Yield (%) | Reference |

| Oxidation | 2-Methyl-5-(trifluoromethyl)toluene | KMnO₄ or HNO₃ | Variable | |

| Grignard Reaction | 2-Bromo-4-(trifluoromethyl)toluene | Mg, CO₂ | ~60-70 | |

| Nitrile Hydrolysis | 2-Methyl-5-(trifluoromethyl)benzonitrile | H₂SO₄ or NaOH | >90 | |

| From 2-Trichloromethyl Benzal Chloride | 2-Trichloromethyl Benzal Chloride | HF, Nitric Acid | 95.8 | [2] |

Table 2: Comparison of Synthetic Routes to Trifluoromethyl-Substituted Benzoic Acids.

Applications in Drug Discovery and Development

This compound and its isomers are valuable intermediates in the synthesis of a variety of biologically active molecules. The trifluoromethyl group can significantly enhance a drug's potency, selectivity, and pharmacokinetic profile.

A prominent example of a drug class where trifluoromethylated benzoic acid derivatives are utilized is in the development of non-steroidal anti-inflammatory drugs (NSAIDs), particularly selective COX-2 inhibitors.

Intermediate in the Synthesis of Celecoxib Derivatives

While not a direct precursor to the commercial synthesis of Celecoxib, this compound's structural motif is found in analogues and derivatives of this important anti-inflammatory drug. The synthesis of Celecoxib and its derivatives often involves the condensation of a β-diketone with a hydrazine derivative. The trifluoromethyl group plays a crucial role in the binding of these inhibitors to the active site of the cyclooxygenase-2 (COX-2) enzyme.[3][4]

Biological Target and Signaling Pathway: Cyclooxygenase-2 (COX-2)

Celecoxib and related compounds are selective inhibitors of the COX-2 enzyme. COX enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

-

COX-1 is constitutively expressed in most tissues and is involved in physiological functions such as maintaining the integrity of the stomach lining.

-

COX-2 is an inducible enzyme, and its expression is upregulated at sites of inflammation.

By selectively inhibiting COX-2, drugs like Celecoxib can reduce inflammation and pain with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs that also inhibit COX-1. The signaling pathway involving COX-2 is initiated by inflammatory stimuli, leading to the production of pro-inflammatory prostaglandins.

Visualizations

Synthetic Workflows

The following diagrams illustrate the key synthetic routes to trifluoromethyl-substituted benzoic acids.

Caption: Key synthetic routes to trifluoromethyl-substituted benzoic acids.

Biological Signaling Pathway

The following diagram illustrates the cyclooxygenase (COX) pathway and the mechanism of action of selective COX-2 inhibitors.

Caption: Inhibition of the COX-2 pathway by Celecoxib derivatives.

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis, particularly for the preparation of high-value pharmaceutical and agrochemical products. Its discovery and the development of its synthetic routes have been driven by the strategic importance of the trifluoromethyl group in modulating molecular properties. The methodologies for its synthesis are well-established, offering flexibility in terms of scale and starting materials. As a key building block for potent and selective enzyme inhibitors, such as those targeting COX-2, this compound continues to be a compound of significant interest to researchers and professionals in drug discovery and development. This guide has provided a detailed overview of its history, synthesis, and applications, serving as a valuable technical resource for the scientific community.

References

- 1. scbt.com [scbt.com]

- 2. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 3. zenodo.org [zenodo.org]

- 4. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Methyl-5-(trifluoromethyl)benzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-5-(trifluoromethyl)benzoic acid, a fluorinated aromatic carboxylic acid, serves as a key intermediate in the synthesis of complex organic molecules. Its structural features, particularly the trifluoromethyl group, make it a valuable building block in medicinal chemistry and materials science for modulating properties such as lipophilicity, metabolic stability, and binding affinity. This technical guide provides a comprehensive review of the available literature on its synthesis, physicochemical properties, and potential applications, with a focus on its role as a precursor to bioactive compounds. Detailed experimental protocols, tabulated quantitative data, and workflow visualizations are presented to support further research and development.

Chemical Properties and Data

This compound is a white crystalline solid. The presence of the electron-withdrawing trifluoromethyl group and the electron-donating methyl group on the benzene ring influences its chemical reactivity and physical properties.

Physical and Chemical Properties

Quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 13055-63-5 | N/A |

| Molecular Formula | C₉H₇F₃O₂ | N/A |

| Molecular Weight | 204.15 g/mol | N/A |

| Melting Point | 123-125 °C | [1] |

| Appearance | White crystalline needles | [1] |

| Solubility | Soluble in common organic solvents like ethers, THF, and chlorinated solvents. Limited solubility in water. | N/A |

Spectroscopic Data

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H NMR | ~11-13 | Singlet (broad) | - | -COOH |

| ~8.2 | Singlet | - | H-6 | |

| ~7.7 | Doublet | J ≈ 8 | H-4 | |

| ~7.4 | Doublet | J ≈ 8 | H-3 | |

| ~2.6 | Singlet | - | -CH₃ | |

| ¹³C NMR | ~170 | Singlet | - | -COOH |

| ~142 | Singlet | - | C-2 | |

| ~134 | Singlet | - | C-1 | |

| ~132 | Quartet | J(C-F) ≈ 3-4 | C-6 | |

| ~131 | Quartet | J(C-F) ≈ 32 | C-5 | |

| ~128 | Quartet | J(C-F) ≈ 3-4 | C-4 | |

| ~124 | Quartet | J(C-F) ≈ 272 | -CF₃ | |

| ~123 | Singlet | - | C-3 | |

| ~20 | Singlet | - | -CH₃ | |

| ¹⁹F NMR | ~ -63 | Singlet | - | -CF₃ |

Table 2: Predicted and Observed Infrared (IR) Spectroscopy Data

An ATR-IR spectrum is available in the SpectraBase database, from which characteristic peaks can be identified.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Strong, Broad | O-H stretch (Carboxylic acid dimer) |

| 2900-3000 | Medium | C-H stretch (Aromatic and Methyl) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1600, 1450 | Medium-Weak | C=C stretch (Aromatic ring) |

| 1250-1350 | Strong | C-O stretch and O-H bend |

| 1100-1200 | Strong | C-F stretch (Trifluoromethyl group) |

Synthesis and Experimental Protocols

The synthesis of this compound can be effectively achieved through the Grignard carboxylation of a corresponding aryl bromide. The following protocol is a representative procedure based on established chemical literature for similar transformations.

Synthesis via Grignard Carboxylation

This method involves the formation of a Grignard reagent from 2-bromo-4-(trifluoromethyl)toluene, followed by its reaction with solid carbon dioxide (dry ice).

Materials:

-

2-Bromo-4-(trifluoromethyl)toluene

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine (crystal, for initiation)

-

Dry ice (solid carbon dioxide)

-

6 M Hydrochloric acid (HCl)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Grignard Reagent:

-

All glassware must be oven-dried and assembled under a dry, inert atmosphere (e.g., Nitrogen or Argon).

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine.

-

In a separate flask, dissolve 2-bromo-4-(trifluoromethyl)toluene (1.0 equivalent) in anhydrous THF.

-

Add a small portion of the aryl bromide solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of the iodine crystal, as indicated by a color change and gentle reflux.

-

Once initiated, add the remaining aryl bromide solution dropwise to maintain a steady reflux.

-

After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Carboxylation:

-

Cool the Grignard solution to 0 °C using an ice bath.

-

In a separate, larger flask, place an excess of freshly crushed dry ice.